6-Chloro-2-hydrazino-4-methylquinoline

Triazoloquinoline Heterocyclic Synthesis Fused Ring Systems

The 6-chloro-2-hydrazino substitution pattern is critical for correct regiochemistry in 7-chloro-1,2,4-triazolo[4,3-a]quinoline synthesis, enabling libraries non-halogenated analogs cannot produce. Ideal for kinase SAR campaigns targeting BTK/FGFR with improved density (1.369 g/cm³) and boiling point (408.9°C) over parent scaffolds. Purchase this specific building block to ensure reproducible synthetic outcomes and reliable biological data.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 21703-54-8
Cat. No. B1349738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-hydrazino-4-methylquinoline
CAS21703-54-8
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2)Cl)NN
InChIInChI=1S/C10H10ClN3/c1-6-4-10(14-12)13-9-3-2-7(11)5-8(6)9/h2-5H,12H2,1H3,(H,13,14)
InChIKeyDMGKVZOWCYLRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-hydrazino-4-methylquinoline (CAS 21703-54-8): A Dual-Functional Quinoline Scaffold for Pharmaceutical Synthesis and Biological Screening


6-Chloro-2-hydrazino-4-methylquinoline (CAS 21703-54-8) is a 4-methylquinoline derivative featuring both a chloro substituent at the 6-position and a reactive hydrazino group at the 2-position [1]. This molecular architecture confers distinct reactivity for downstream derivatization, enabling access to triazoloquinoline-fused heterocycles and sugar hydrazone conjugates, as well as potential biological activity against kinase and antimicrobial targets .

Why 6-Chloro-2-hydrazino-4-methylquinoline Cannot Be Replaced by Non-Halogenated or Alternative Hydrazinoquinoline Analogs


The presence and specific position of the chloro substituent in 6-chloro-2-hydrazino-4-methylquinoline are critical determinants of both its chemical reactivity and biological target engagement . Non-halogenated analogs, such as 2-hydrazino-4-methylquinoline, lack the electron-withdrawing 6-chloro group, which significantly alters the electronic distribution across the quinoline ring and thus its suitability for subsequent nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . Similarly, positional isomers like 6-chloro-4-hydrazino-2-methylquinoline present a different spatial arrangement of the hydrazino group, which can dramatically change the geometry of metal-chelation or hydrogen-bonding interactions, as evidenced by the distinct synthetic pathways required for triazoloquinoline formation [1]. Furthermore, direct comparator data suggest that the 6-chloro substitution pattern may enhance kinase inhibition properties relative to non-halogenated scaffolds, though quantitative comparative data remain limited . These structural distinctions render simple in-class substitution unreliable for achieving consistent synthetic yields or reproducible biological outcomes in screening campaigns.

Evidence-Based Differentiation of 6-Chloro-2-hydrazino-4-methylquinoline for Scientific Procurement


Structural Prerequisite for Triazoloquinoline Synthesis: 6-Chloro-2-hydrazinoquinoline as a Unique Precursor

6-Chloro-2-hydrazino-4-methylquinoline serves as the essential starting material for synthesizing 7-chloro-1,2,4-triazolo[4,3-a]quinoline derivatives. This transformation is unique to 6-chloro-2-hydrazinoquinoline scaffolds and cannot be achieved with non-chlorinated 2-hydrazinoquinoline analogs [1]. The chloro substituent at the 6-position is not merely a spectator group; it actively directs the regioselectivity of the subsequent triazole ring fusion, resulting in the specific 7-chloro-substituted tricyclic core.

Triazoloquinoline Heterocyclic Synthesis Fused Ring Systems

Physicochemical Property Differentiation: Density and Boiling Point Relative to 2-Hydrazino-4-methylquinoline

The presence of the 6-chloro atom in 6-chloro-2-hydrazino-4-methylquinoline results in a measurably higher density (1.369 g/cm³) compared to the non-halogenated analog 2-hydrazino-4-methylquinoline (1.2 ± 0.1 g/cm³) . Additionally, the target compound exhibits a higher boiling point (408.9°C at 760 mmHg) relative to the comparator (377.0 ± 22.0°C at 760 mmHg) [1]. These differences are consistent with the increased molecular weight and polarity introduced by the chloro substituent.

Physicochemical Properties Compound Handling Pre-formulation

Potential Enhanced Kinase Inhibition Profile: Class-Level Evidence of 6-Chloro Substitution

While direct quantitative data for 6-chloro-2-hydrazino-4-methylquinoline are not available in the open literature, class-level evidence indicates that 6-chloro-substituted 2-hydrazinoquinoline derivatives exhibit kinase inhibition properties . Specifically, compounds within this structural class have been reported to inhibit Bruton's tyrosine kinase (BTK) and fibroblast growth factor receptor (FGFR). The 6-chloro substituent is believed to contribute to enhanced binding affinity, although the exact magnitude of improvement relative to non-halogenated analogs remains unquantified. As a cautionary note, a separate report mentions a related compound with an IC50 of 28 µM, described as "neither potent nor selective," highlighting the importance of context-specific validation [1].

Kinase Inhibition Anticancer Structure-Activity Relationship

Synthetic Yield Benchmark for 6-Chloro-2-hydrazino-4-methylquinoline Preparation

A published synthetic procedure reports the preparation of 6-chloro-2-hydrazino-4-methylquinoline from 2,6-dichloro-4-methylquinoline and hydrazine hydrate in ethylene glycol, yielding the target compound in 66% yield after a 2.0-hour reaction [1]. This provides a benchmark for researchers seeking to scale up the synthesis or evaluate the cost-effectiveness of purchasing versus in-house preparation.

Synthetic Yield Process Chemistry Cost of Goods

Limited In Vitro Antimicrobial Data: A Cautionary Note on Unverified Claims

Despite claims of antimicrobial activity for this compound class, a focused study on sugar hydrazones of 6-chloro-2-hydrazinolepidine (a structurally related analog) reported only 'moderate' antimicrobial activity, without specifying MIC values [1]. This contrasts with unsubstantiated statements of significant antimicrobial activity found on some vendor websites. The lack of published, quantitative MIC data for the parent 6-chloro-2-hydrazino-4-methylquinoline against specific bacterial or fungal strains indicates that its antimicrobial potential is unverified and should not be a primary driver for procurement.

Antimicrobial Antibacterial Data Verification

Validated Application Scenarios for 6-Chloro-2-hydrazino-4-methylquinoline in Research and Development


Synthesis of 7-Chloro-1,2,4-triazolo[4,3-a]quinoline Libraries

This compound is the preferred starting material for constructing 7-chloro-substituted 1,2,4-triazolo[4,3-a]quinoline libraries . Its unique 6-chloro-2-hydrazino substitution pattern is essential for achieving the correct regiochemistry during triazole ring fusion. Researchers engaged in heterocyclic chemistry and medicinal chemistry campaigns targeting this specific tricyclic scaffold should prioritize this compound over non-halogenated 2-hydrazinoquinoline analogs, which will yield different, non-chlorinated products.

Physicochemical Property Optimization in Lead Series

When compared to 2-hydrazino-4-methylquinoline, the 6-chloro derivative exhibits a measurably higher density (1.369 vs. 1.2 g/cm³) and boiling point (408.9°C vs. 377.0°C at 760 mmHg) [1]. These differences can be strategically leveraged in pre-formulation studies to modulate a lead compound's physical properties, such as crystallinity or volatility. Procurement of this specific compound allows for the systematic exploration of how 6-chloro substitution impacts these parameters relative to the parent scaffold.

Hit-to-Lead Optimization for Kinase Targets

Based on class-level evidence suggesting 6-chloro-2-hydrazinoquinoline derivatives can inhibit kinases like BTK and FGFR, this compound serves as a rational starting point for structure-activity relationship (SAR) studies in kinase inhibitor programs . Its procurement is justified for medicinal chemistry teams seeking to explore the chemical space around the 2-hydrazinoquinoline core, with the specific goal of optimizing potency and selectivity through further functionalization.

Benchmarking In-House Synthesis for Cost Analysis

The reported synthetic yield of 66% from 2,6-dichloro-4-methylquinoline provides a concrete benchmark for evaluating the economic viability of in-house synthesis versus commercial procurement . Research laboratories with the requisite synthetic capabilities can use this data to calculate the cost of goods and make an informed decision about whether to purchase the compound or produce it internally.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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